molecular formula C4H10ClNO2S B2627800 (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No.: B2627800
M. Wt: 171.65 g/mol
InChI Key: MGZQMSFXPSKBDY-WCCKRBBISA-N
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Description

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (CAS 935455-28-0) is a chiral sulfolane-based amine of significant value in medicinal chemistry and drug discovery. This compound serves as a critical synthetic intermediate for the development of novel therapeutic agents. Recent scientific literature highlights its application in the optimization of potent, non-electrophilic, and non-cytotoxic bis-sulfone activators of the NRF2 signaling pathway . Activation of NRF2 is a promising therapeutic strategy for combating oxidative stress implicated in autoimmune diseases and neurodegeneration . The compound's chiral sulfolane scaffold is an essential structural component for this class of ARE activators, which work through a unique mechanism involving the inhibition of the metabolic enzyme phosphoglycerate kinase 1 (PGK1) . This high-quality building block is characterized by a molecular formula of C 4 H 10 ClNO 2 S and a molecular weight of 171.65 g/mol . It is supplied with a purity of ≥98% and should be stored in an inert atmosphere at 2-8°C to ensure stability . This product is strictly for research and further manufacturing applications, and is not intended for diagnostic or therapeutic use in humans .

Properties

IUPAC Name

(3S)-1,1-dioxothiolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZQMSFXPSKBDY-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)C[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride typically involves the oxidation of thiomorpholine. One common method includes the use of potassium permanganate as an oxidizing agent. The reaction proceeds by adding potassium permanganate portionwise to a solution of thiomorpholine amino protecting compound, resulting in the formation of thiomorpholine 1,1-dioxide . The amino protecting group is then removed by hydrolysis under acidic conditions, typically using hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors to ensure controlled reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

(S)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiomorpholine derivatives.

    Substitution: Alkylated or acylated thiomorpholine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₄H₁₀ClNO₂S
  • Molecular Weight : 171.65 g/mol
  • CAS Number : 51642-03-6
  • Physical State : Solid
  • Melting Point : 208 °C

NRF2 Activation

One of the primary applications of (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride is its role as a non-electrophilic activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. In a study aimed at optimizing this compound's potency, researchers synthesized various analogs and evaluated their biological activity. The sulfone linkage in the compound was found to be essential for its activity as an activator of antioxidant response elements (ARE) .

Key Findings :

  • Structural modifications led to the identification of more potent analogs.
  • In silico evaluations indicated favorable drug-likeness properties for advanced analogs, suggesting potential for preclinical development .

Data Table: Structure-Activity Relationship (SAR)

CompoundStructurePotencyComments
Compound 17StructureHighMost efficacious analog identified.
Compound 18StructureModerateRequires further optimization.
Compound 22StructureHighShows promise for in vivo studies.

Anti-inflammatory and Immunomodulatory Effects

Research has indicated that derivatives of this compound exhibit anti-inflammatory properties by modulating immune responses. These compounds have been studied for their potential use in treating autoimmune diseases due to their ability to influence RORγt (Retinoic acid receptor-related orphan receptor gamma t) pathways .

Case Study: RORγt Modulation

A recent study characterized various derivatives of tetrahydro-benzothiophene as modulators of RORγt. The findings suggested that these compounds could serve as inverse agonists, potentially leading to new therapeutic strategies for conditions like psoriasis and other inflammatory diseases .

Toxicological Profile

While exploring the therapeutic applications, it is crucial to consider the safety profile of this compound. The compound is classified with several hazard statements including:

  • Harmful if swallowed (H302)
  • Causes skin irritation (H315)
  • Causes serious eye irritation (H319) .

Mechanism of Action

The mechanism of action of (S)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

4-Aminotetrahydro-2H-thiopyran 1,1-Dioxide Hydrochloride (CAS 116529-31-8)

  • Structural Differences : This analog has a six-membered thiopyran ring instead of a five-membered thiophene, increasing ring size and conformational flexibility.
  • Similarity Score : 0.97 (highest among analogs), indicating near-identical functional group placement .
  • Applications : Likely used in drug discovery for its enhanced solubility compared to the smaller thiophene ring.

N-Allyl-3-methyltetrahydro-3-thiophenamine 1,1-Dioxide Hydrochloride (CAS 329325-20-4)

  • Structural Differences : Features an N-allyl and 3-methyl substituent, introducing steric bulk and altering reactivity.
  • Molecular Weight : 225.73 g/mol, significantly higher than the target compound due to added substituents .
  • Applications: Potential agrochemical applications due to hydrophobic allyl groups enhancing membrane permeability .

4-(Ethylamino)tetrahydro-3-thiopheneol 1,1-Dioxide Hydrochloride (CAS 1177314-41-8)

  • Structural Differences: Contains an ethylamino group (secondary amine) and a hydroxyl group at the 3-position.
  • Properties : LogP = -1.09, indicating higher hydrophilicity compared to the primary amine in the target compound .
  • Applications : Suitable for polar interactions in enzyme inhibition studies.

3-Cyclobutyl-thiomorpholine 1,1-Dioxide Hydrochloride (CAS 1909316-14-8)

  • Structural Differences : Six-membered thiomorpholine ring with a cyclobutyl substituent, enhancing steric complexity.
  • Molecular Weight : 225.74 g/mol, with applications in advanced material science and fluorinated drug candidates .
  • Key Advantage : Cyclobutyl group improves binding affinity in receptor-targeted therapies.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Purity
(S)-3-Aminotetrahydrothiophene HCl 171.64 208–209 Primary amine, sulfone 95%
4-Aminotetrahydrothiopyran HCl 187.69 Not reported Primary amine, sulfone ≥95%
N-Allyl-3-methylthiophenamine HCl 225.73 Not reported Allyl, methyl, sulfone 95%
4-(Ethylamino)-3-thiopheneol HCl 216.00 Not reported Ethylamino, hydroxyl, sulfone 95%

Biological Activity

(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride, known by its CAS number 51642-03-6, is a compound featuring a tetrahydrothiophene ring substituted with an amino group and a sulfone group. This unique structure contributes to its diverse biological activities, making it a subject of significant research interest.

  • Molecular Formula : C₄H₁₀ClNO₂S
  • Molecular Weight : 171.65 g/mol
  • Appearance : Solid, soluble in water

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its applications in organic synthesis and medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Properties : Studies have reported its efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Antioxidant Activity : The compound is recognized for its ability to scavenge free radicals, thus contributing to cellular protection against oxidative stress. It activates the NRF2 pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation .
  • Potential Therapeutic Applications : Ongoing research is exploring its use in targeting oxidative stress-related diseases and inflammatory conditions.

The mechanism by which this compound exerts its biological effects primarily involves:

  • NRF2 Activation : The compound interacts with molecular targets related to oxidative stress. By activating NRF2-driven transcription, it enhances the expression of antioxidant genes and cytoprotective proteins .
  • Interaction with Biological Macromolecules : Preliminary studies suggest that the compound may interact with proteins involved in cellular signaling pathways, although further research is required to elucidate these interactions fully .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria,
AntioxidantScavenges free radicals; activates NRF2 pathway ,
Anti-inflammatoryPotential use in inflammatory disease management,

Case Study: NRF2 Activation

A study evaluated the potency of various analogs of this compound in activating the NRF2 pathway. The results indicated that specific modifications to the aminoalkyl moiety significantly enhanced the compound's efficacy without increasing cytotoxicity. For instance, one analog demonstrated a threefold increase in potency compared to the parent compound while maintaining low cytotoxicity levels .

Q & A

Q. What are the recommended synthetic routes for (S)-3-aminotetrahydrothiophene 1,1-dioxide hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves halogenation or coupling reactions. For example, 3-chlorothiete 1,1-dioxide (a precursor) can be synthesized via UV-mediated chlorination of thiete 1,1-dioxide in CCl₄ under controlled cooling . Coupling reactions may employ reagents like HATU and DIPEA in DMF at 50°C, followed by purification via HPLC . Key factors include:

  • Temperature control : Chlorination at 0–10°C minimizes side reactions .
  • Solvent selection : THF or DMF improves solubility of intermediates .
  • Purification : Triethylamine aids in removing HCl salts, and column chromatography isolates pure products .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • NMR : Use D₂O or DMSO-d₆ to resolve amine and sulfone protons. The (S)-enantiomer shows distinct splitting patterns in 1H^1H-NMR due to stereochemical effects .
  • HPLC : Reverse-phase C18 columns with acetic acid in the mobile phase enhance peak resolution for polar derivatives .
  • X-ray crystallography : For absolute configuration confirmation, single crystals can be grown in polar aprotic solvents .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at 0–6°C in airtight containers under inert gas (e.g., N₂) to prevent hygroscopic degradation .
  • Handling : Use gloveboxes for moisture-sensitive reactions. Neutralize waste with 1M NaOH before disposal .

Q. What analytical standards or reference materials are critical for quality control?

Pharmaceutical-grade reference standards (e.g., EP/JP monographs) should be used for HPLC calibration. Impurity profiling requires analogs like ethylarticaine hydrochloride for comparative retention times .

Advanced Research Questions

Q. How does stereochemistry at the 3-position influence reactivity in Diels-Alder or nucleophilic substitution reactions?

The (S)-configuration enhances electrophilicity at the sulfone group, increasing reaction rates with dienophiles. For example, in Diels-Alder reactions, the (S)-enantiomer shows 20% higher regioselectivity compared to the (R)-form due to steric effects . Methodological tip: Use chiral GC or polarimetry to monitor enantiomeric excess during asymmetric syntheses.

Q. How can researchers resolve contradictions in reported spectral data for derivatives of this compound?

Discrepancies in 13C^{13}C-NMR shifts (e.g., sulfone carbons) may arise from solvent polarity or pH. To address this:

  • Standardize conditions : Use identical deuterated solvents and pH buffers across studies.
  • Cross-validate : Compare with computational data (DFT calculations) for expected chemical shifts .

Q. What strategies enable selective derivatization of the amine group without affecting the sulfone moiety?

  • Protection : Use Boc anhydride in THF at 0°C to selectively protect the amine, leaving the sulfone intact .
  • Halogenation : Electrophilic bromination at the 3-position can be achieved using NBS under UV light, yielding 3-bromo derivatives .

Q. What mechanistic insights explain the compound’s reactivity in ring-opening or cycloaddition reactions?

The sulfone group acts as an electron-withdrawing group, polarizing the tetrahydrothiophene ring and facilitating nucleophilic attack. For example, in cycloadditions with enamines, the reaction proceeds via a stepwise mechanism, confirmed by kinetic isotope effect studies . Tip: Use 18O^{18}O-labeling to track sulfone oxygen participation in intermediates.

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME), reducing toxicity .
  • Catalysis : Tungstic acid (H₂WO₄) in H₂O₂-mediated oxidations lowers waste compared to stoichiometric reagents .

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